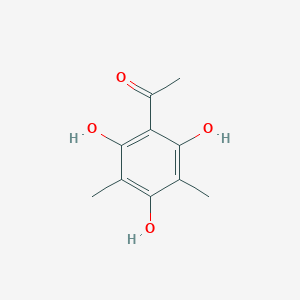![molecular formula C28H18 B089332 heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene CAS No. 13929-87-8](/img/structure/B89332.png)
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene is a derivative of triptycene, a rigid, propeller-shaped molecule composed of three benzene rings fused to a central bicyclic core. This compound is known for its unique three-dimensional structure, which imparts distinct physical and chemical properties. The structural rigidity and symmetry of this compound make it an interesting subject for research in various fields, including materials science, supramolecular chemistry, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene typically involves multi-step organic reactions. One common method starts with the Diels-Alder reaction between anthracene and benzoquinone, followed by further functionalization to introduce the naphthalene moiety. Another approach involves the cycloaddition of benzyne intermediates with anthracene derivatives .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthetic routes. advancements in synthetic methodologies, such as regioselective synthesis and the use of efficient catalysts, have made it possible to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds .
Scientific Research Applications
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a useful probe for studying molecular interactions and recognition processes.
Medicine: Research is ongoing into its potential use as a scaffold for drug development, particularly in the design of molecules with specific three-dimensional shapes.
Mechanism of Action
The mechanism of action of heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene is largely dependent on its structural features. The rigid, three-dimensional framework allows for precise spatial orientation of functional groups, which can interact with specific molecular targets. This interaction can influence various biochemical pathways and molecular recognition processes. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Triptycene: The parent compound, known for its rigid, propeller-like structure.
Hexamethoxytriptycene: A derivative with methoxy groups that enhance its solubility and reactivity.
Naphthopleiadene: A related compound with a similar three-dimensional framework but different electronic properties.
Uniqueness
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular recognition and interaction .
Properties
CAS No. |
13929-87-8 |
|---|---|
Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-8-18-14-20-16-26-25(15-19(20)13-17(18)7-1)27-21-9-3-5-11-23(21)28(26)24-12-6-4-10-22(24)27/h1-16,27-28H |
InChI Key |
KQDVXKOVVCYSNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57 |
Canonical SMILES |
C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


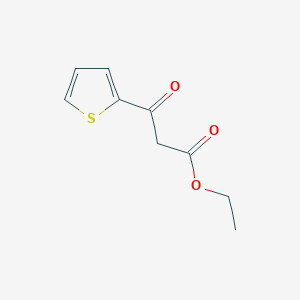
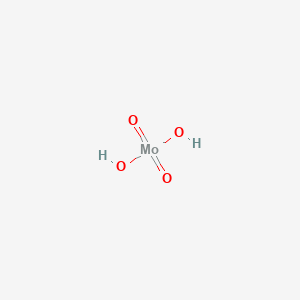

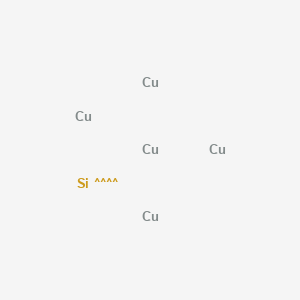
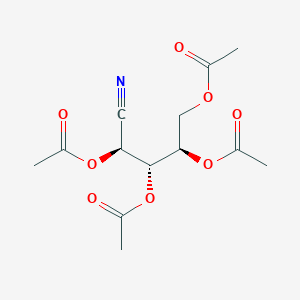
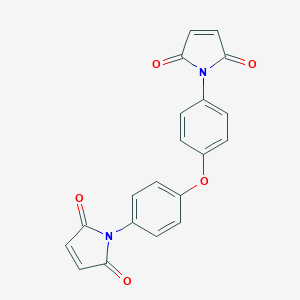
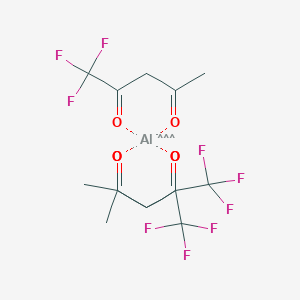
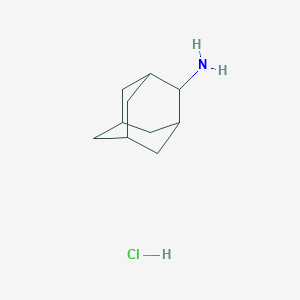
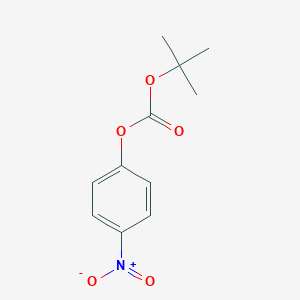
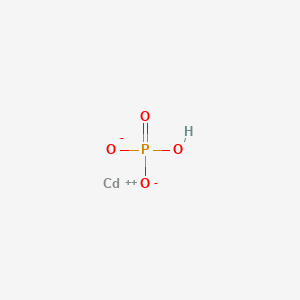
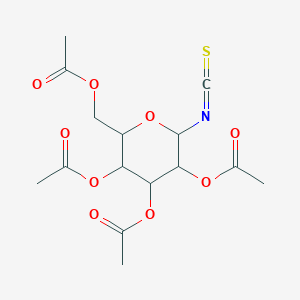
![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)

